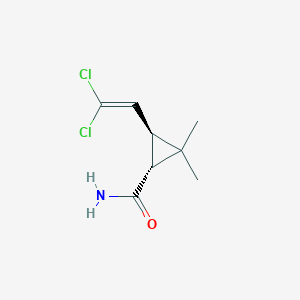![molecular formula C15H22ClN5O3 B13432705 N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride, also known as Alfuzosin Hydrochloride Impurity E (EP), is a chemical compound that serves as an impurity in the synthesis of Alfuzosin Hydrochloride. Alfuzosin Hydrochloride is a medication used to treat benign prostatic hyperplasia (BPH). The impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride involves multiple steps. The initial step typically includes the formation of the quinazoline core, followed by the introduction of the amino and methoxy groups. The final steps involve the attachment of the propyl chain and the formamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction conditions. Quality control measures are stringent to ensure that the impurity levels are within acceptable limits.
化学反应分析
Types of Reactions
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroquinazolines.
科学研究应用
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Alfuzosin Hydrochloride.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Important in pharmaceutical research for the development and quality control of Alfuzosin Hydrochloride.
Industry: Utilized in the manufacturing process of Alfuzosin Hydrochloride to monitor and control impurity levels.
作用机制
The mechanism of action of N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride is not well-documented, as it is primarily an impurity. its structural similarity to Alfuzosin Hydrochloride suggests that it may interact with similar molecular targets, such as alpha-1 adrenergic receptors. These interactions could potentially influence the pharmacological activity of the final drug product.
相似化合物的比较
Similar Compounds
Alfuzosin Hydrochloride: The parent compound used to treat BPH.
Terazosin Hydrochloride: Another alpha-1 adrenergic receptor antagonist used for similar indications.
Doxazosin Mesylate: A compound with a similar mechanism of action, used to treat hypertension and BPH.
Uniqueness
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride is unique due to its specific structure and role as an impurity in Alfuzosin Hydrochloride synthesis. Its presence and control are crucial for ensuring the safety and efficacy of the final pharmaceutical product.
属性
分子式 |
C15H22ClN5O3 |
|---|---|
分子量 |
355.82 g/mol |
IUPAC 名称 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]formamide;hydrochloride |
InChI |
InChI=1S/C15H21N5O3.ClH/c1-20(6-4-5-17-9-21)15-18-11-8-13(23-3)12(22-2)7-10(11)14(16)19-15;/h7-9H,4-6H2,1-3H3,(H,17,21)(H2,16,18,19);1H |
InChI 键 |
WDUDTIDZPBHSIV-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNC=O)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


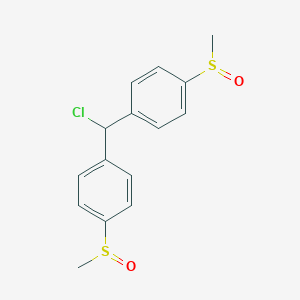
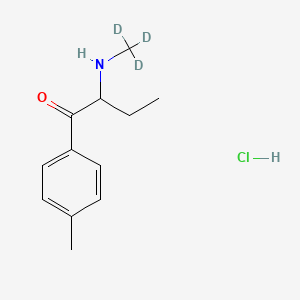
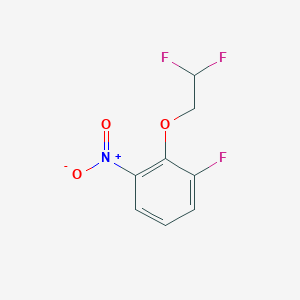


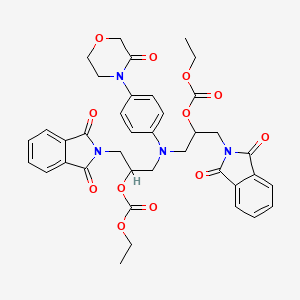
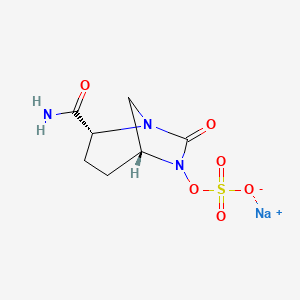
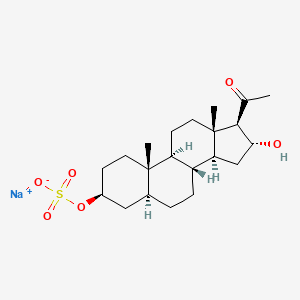
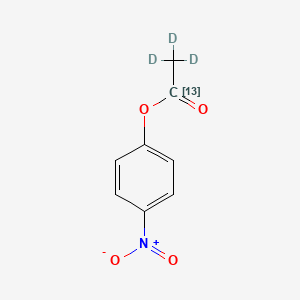
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
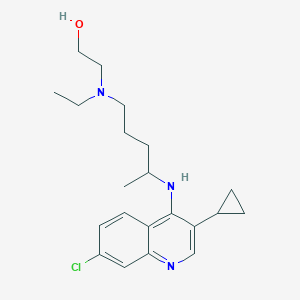
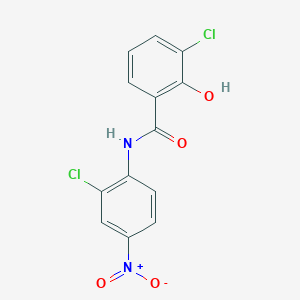
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
